molecular formula C12H12N2O3 B11878755 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid

Katalognummer: B11878755
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: LCHDHNGXRBTPLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is a compound with the molecular formula C12H12N2O3 It is known for its unique structure, which includes an amino group, a hydroxyquinoline moiety, and a propanoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid can be achieved through a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions. The starting material, o-methoxyacetanilide, is converted into the Z-configured dehydroamino acid derivative through these reactions .

Industrial Production Methods

These methods may include catalytic hydrogenation, reductive dechlorination, and demethylation steps to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form different amino derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amino derivatives, and substituted quinoline derivatives

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, making it useful in studying metal-protein interactions. Additionally, the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for various biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is unique due to the specific positioning of the hydroxy group on the quinoline ring, which influences its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing new materials with tailored properties .

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11/h1-5,9,15H,6,13H2,(H,16,17)

InChI-Schlüssel

LCHDHNGXRBTPLK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.